Product packaging for 1-Chloropyrimidine-2,4(1H,3H)-dione(Cat. No.:CAS No. 144441-86-1)

1-Chloropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12555231
CAS No.: 144441-86-1
M. Wt: 146.53 g/mol
InChI Key: STEQWPADCGBGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloropyrimidine-2,4(1H,3H)-dione is a chemical compound of interest in organic and medicinal chemistry research. As a derivative of pyrimidine-2,4(1H,3H)-dione, it serves as a versatile building block for the synthesis of more complex molecules. Related chloro-substituted pyrimidinediones are known to be valuable precursors in the synthesis of acyclic nucleoside analogues, which are explored for their potential biological activities . Researchers utilize such compounds to develop novel molecular structures for pharmaceutical and chemical studies. The chlorination at the 1-position may offer unique reactivity for further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, making it a potential intermediate for creating targeted chemical libraries. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information. Storage should be in a sealed container, in a dark, dry place at room temperature, based on standard practices for similar compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClN2O2 B12555231 1-Chloropyrimidine-2,4(1H,3H)-dione CAS No. 144441-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144441-86-1

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

IUPAC Name

1-chloropyrimidine-2,4-dione

InChI

InChI=1S/C4H3ClN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9)

InChI Key

STEQWPADCGBGST-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Chlorinated Pyrimidine 2,4 1h,3h Diones

Established Synthetic Routes to Carbon-Chlorinated Pyrimidine-2,4(1H,3H)-diones

The introduction of a chlorine atom onto the carbon framework of the pyrimidine-2,4(1H,3H)-dione scaffold is a key transformation for creating versatile intermediates for further chemical modification.

Chlorination of Pyrimidine-2,4(1H,3H)-dione Precursors (e.g., Uracil)

Direct chlorination of uracil (B121893) and its derivatives is a common and straightforward method for producing C-chlorinated pyrimidine-2,4(1H,3H)-diones. The C-5 position of the uracil ring is electron-rich and thus susceptible to electrophilic substitution, making it the typical site for halogenation. cdnsciencepub.com A variety of chlorinating agents and reaction conditions have been developed to achieve this transformation efficiently.

Common chlorinating agents include elemental chlorine (Cl₂) and N-chlorosuccinimide (NCS). cdnsciencepub.com For instance, the chlorination of uracil analogs can be carried out using NCS in acetic acid at reflux temperatures or with elemental chlorine. cdnsciencepub.com Milder conditions have also been developed; for example, the C-5 chlorination of uracil nucleosides can be accomplished using NCS in 1,2-dimethoxyethane (DME) at moderate temperatures (e.g., 45°C), often in the presence of an additive like sodium azide which facilitates the reaction. cdnsciencepub.com Other reported methods utilize reagents such as iodobenzene dichloride in warm acetic acid. cdnsciencepub.com The choice of solvent and temperature can significantly influence the reaction rate and yield. cdnsciencepub.comgoogle.com

Table 1: Selected Methods for the Chlorination of Uracil and its Derivatives

Precursor Chlorinating Agent Solvent / Conditions Position of Chlorination Reference
Uracil Analogues N-Chlorosuccinimide (NCS) Acetic Acid, reflux C-5 cdnsciencepub.com
2'-Deoxyuridine N-Chlorosuccinimide (NCS) / Sodium Azide 1,2-Dimethoxyethane (DME) / Water, 45°C C-5 cdnsciencepub.com
Uracil Chlorine Water (Cl₂-H₂O) UV irradiation C-5 cdnsciencepub.com
Uracil Phosphorus pentachloride (PCl₅) Thionyl chloride (SOCl₂) Not Specified google.com
6-Methyluracil Gaseous Chlorine Acetic Acid C-5 researchgate.net

Multi-Step Synthesis Approaches Involving Chlorinated Intermediates

Multi-step synthesis provides an alternative and often more versatile approach to constructing complex chlorinated pyrimidine-2,4(1H,3H)-diones. vapourtec.com These strategies frequently begin with substituted barbituric acid or other pyrimidine (B1678525) precursors, which are then chlorinated and further modified.

A common multi-step route involves the chlorination of a substituted barbituric acid to create a chlorinated intermediate, which is then hydrolyzed. For example, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione can be synthesized from 5-isopropylbarbituric acid. nih.gov The process involves first treating the barbituric acid derivative with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline to form the intermediate 5-isopropyl-2,4,6-trichloropyrimidine. nih.gov This intermediate is subsequently hydrolyzed with sodium hydroxide (B78521), followed by acidification, to yield the final product. nih.gov

Another general procedure involves preparing N-substituted-6-chlorouracils from the corresponding substituted barbituric acids. researchgate.net This is achieved by reacting the barbituric acid with phosphoryl chloride in the presence of a reagent like benzyltrimethylammonium chloride to introduce the chlorine atom at the C-6 position. researchgate.net These chlorinated intermediates serve as valuable synthons for further reactions, such as nucleophilic substitution at the C-6 position. researchgate.netrasayanjournal.co.in

Regioselective Chlorination Strategies

The regioselectivity of chlorination on the pyrimidine-2,4(1H,3H)-dione ring is governed by the electronic properties of the heterocyclic system. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This deactivation makes electrophilic aromatic substitution more difficult than in benzene but directs it preferentially to the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org The 2-, 4-, and 6-positions are significantly more electron-deficient, making them less reactive towards electrophiles. wikipedia.org

Consequently, most reported chlorination reactions of uracil and its derivatives occur regioselectively at the C-5 position. cdnsciencepub.com Strategies to achieve chlorination at other positions often require multi-step synthetic sequences rather than direct electrophilic substitution. For instance, to obtain 6-chlorouracil (B25721) derivatives, a common strategy is to start with a barbituric acid or a 5-substituted barbituric acid and introduce the chlorine atom at C-6 using a reagent like phosphoryl chloride (POCl₃). nih.govresearchgate.net This process converts the hydroxyl groups at positions 4 and 6 into chloro groups, with the C-4 chloro group being more readily hydrolyzed back to a carbonyl, ultimately yielding the 6-chloro derivative.

Approaches to N-Functionalization of Pyrimidine-2,4(1H,3H)-diones

Modification of the nitrogen atoms in the pyrimidine-2,4(1H,3H)-dione ring is a crucial strategy for synthesizing a diverse range of derivatives with varied biological and chemical properties.

N-Alkylation and N-Benzylation Strategies

N-alkylation and N-benzylation of pyrimidine-2,4(1H,3H)-diones can be achieved through various methods. One efficient approach involves a one-pot, two-step process where the pyrimidine is first silylated to increase its nucleophilicity, followed by the addition of an alkylating or benzylating agent. ias.ac.in For example, uracil can be treated with hexamethyldisilazane (HMDS) to form 2,4-bis(trimethylsilyloxy)pyrimidine. This intermediate is then reacted with an alkylating agent, such as ethyl acetate bromide or propargyl bromide, in the presence of a heterogeneous catalyst like ammonium sulfate coated on hydrothermal carbon (AS@HTC), to yield the N1-alkylated product. ias.ac.in

Direct N-benzylation has also been demonstrated in the synthesis of fused uracils. For instance, 5,6-diamino-1-(2-chlorobenzyl)uracil can be prepared via the cyclization of 1-(2-chlorobenzyl)urea with ethyl cyanoacetate. nih.gov This method introduces the benzyl group at the N-1 position early in the synthetic sequence.

Table 2: Examples of N-Functionalization of Pyrimidine-2,4(1H,3H)-diones

Pyrimidine Substrate Reagent(s) Functional Group Introduced Position Catalyst/Conditions Reference
Uracil 1. HMDS; 2. Ethyl acetate bromide Ethyl acetate N-1 AS@HTC, CH₃CN, 80°C ias.ac.in
Uracil 1. HMDS; 2. Propargyl bromide Propargyl N-1 AS@HTC, CH₃CN, 80°C ias.ac.in
1-(2-chlorobenzyl)urea Ethyl cyanoacetate 2-chlorobenzyl (via cyclization) N-1 Sodium ethoxide nih.gov
6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione Benzylamine Benzyl (at exocyclic amino group) C-6 1-Propanol, reflux rasayanjournal.co.in

General Principles of Nitrogen Reactivity in Pyrimidine Systems

The reactivity of the nitrogen atoms in the pyrimidine ring is a defining feature of its chemistry. Compared to pyridine (B92270), which has one ring nitrogen, the two nitrogen atoms in pyrimidine significantly decrease the π-electron density of the ring system. wikipedia.org This electron-withdrawing effect makes the pyrimidine ring electron-deficient and reduces the basicity of the nitrogen atoms. wikipedia.org The pKa value for protonated pyrimidine is 1.23, compared to 5.30 for pyridine, illustrating this reduced basicity. wikipedia.org

Theoretical Considerations and Challenges in the Synthesis of 1-Chloropyrimidine-2,4(1H,3H)-dione

The synthesis of this compound, an N-chlorolactam derivative of uracil, presents significant theoretical and practical challenges. The inherent electronic structure of the uracil ring and the reactivity of N-chloroamides create obstacles for straightforward synthesis, necessitating a detailed examination of potential synthetic routes.

Feasibility of Direct N1-Chlorination

The direct chlorination of the N1 position of pyrimidine-2,4(1H,3H)-dione (uracil) is a theoretically attractive but synthetically challenging approach. Uracil possesses two amide-like nitrogen atoms (N1 and N3), both of which can potentially undergo chlorination. The primary difficulty lies in achieving regioselectivity for the N1 position over the N3 position. The acidity of the N-H protons at both positions is comparable, leading to a lack of clear differentiation for electrophilic attack.

Standard N-chlorination agents, such as calcium hypochlorite, are effective for chlorinating various amides and lactams; however, their application to a substrate with multiple reactive sites like uracil could lead to a mixture of N1-chloro, N3-chloro, and N1,N3-dichloro products, along with potential reactions at the C5-C6 double bond. researchgate.net While direct fluorination of uracil using trifluoromethyl hypofluorite has been reported, demonstrating that electrophilic halogenation of the ring is possible, controlling the regioselectivity for nitrogen substitution remains a significant hurdle. The nucleophilicity of N1 is generally considered slightly higher than N3 for N-substitution reactions, but this preference can be influenced by reaction conditions and is not always sufficient to ensure selective N1-chlorination. researchgate.net

Examination of Potential Precursors for N1-Chlorination

Given the challenges of direct N1-chlorination, an alternative strategy involves the use of precursors and protecting groups to control regioselectivity. A plausible, though not yet demonstrated, synthetic pathway could involve a multi-step sequence:

Selective Protection of N3: The first step would be the protection of the N3 position. Various protecting groups are available for uracil, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which has been successfully used to protect the N1 position to allow for selective alkylation at N3. rsc.org A similar strategy could be adapted by choosing a suitable protecting group for N3 that is stable to chlorination conditions.

Chlorination of N1: With the N3 position blocked, the remaining N-H bond at the N1 position could be chlorinated using a suitable N-chlorinating agent.

Deprotection of N3: The final step would involve the selective removal of the N3 protecting group to yield the desired this compound.

This protecting group strategy, while theoretically sound, requires careful selection of orthogonal protecting groups and reaction conditions to avoid undesired side reactions and ensure high yields.

Stability and Reactivity Considerations for N-Chloroamides and N-Chlorolactams

This compound belongs to the class of N-chloroamides (specifically, an N-chlorolactam), which are known for their distinct reactivity and limited stability. The nitrogen-chlorine (N-Cl) bond is relatively weak and polarized, making these compounds effective sources of electrophilic chlorine (Cl+) or chlorine radicals (Cl•).

N-chloroamides are readily prepared from the corresponding amides using reagents like sodium hypochlorite (NaOCl). researchgate.net Their stability is often a concern, as they can be sensitive to light, heat, and acid/base conditions. Photochemical excitation, for instance, can lead to homolytic cleavage of the N-Cl bond, generating highly reactive amidyl and chlorine radicals. researchgate.net This reactivity can lead to intramolecular reactions, such as rearrangements, or intermolecular reactions, where the N-chloroamide acts as a chlorinating agent for other substrates. researchgate.netnih.gov An example of this inherent reactivity is the photochemical rearrangement of N-chlorolactams, which can undergo ring contraction under UV irradiation. nih.gov

The table below summarizes key reactivity patterns characteristic of N-chloroamides and N-chlorolactams, which are pertinent to the stability of this compound.

Reactivity PatternDescriptionConditionsPotential Outcome for this compound
Source of Electrophilic Chlorine (Cl+) The N-Cl bond can be cleaved heterolytically, allowing the compound to act as a chlorinating agent for nucleophiles.Acidic conditionsChlorination of other substrates; potential for self-decomposition.
Source of Radical Chlorine (Cl•) Homolytic cleavage of the N-Cl bond generates a chlorine radical and an amidyl radical.UV light, heat, radical initiatorsInitiation of radical chain reactions; potential for intramolecular rearrangement or degradation. researchgate.netnih.gov
Nucleophilic Substitution The chlorine atom can act as a leaving group in reactions with strong nucleophiles.Presence of strong nucleophilesFormation of N1-substituted uracil derivatives. researchgate.net
Rearrangement Reactions Under certain conditions (e.g., photolysis), the N-chlorolactam structure can undergo skeletal rearrangements.UV irradiationRing contraction or other structural isomerizations. nih.gov

Derivatization from Chlorinated Pyrimidine-2,4(1H,3H)-dione Intermediates

While specific literature on the derivatization of this compound is scarce, the reactivity of other chlorinated pyrimidinedione isomers, particularly C-chlorinated derivatives, provides a basis for predicting potential synthetic transformations.

Nucleophilic Substitution Reactions at the Chlorinated Position

Nucleophilic substitution is a cornerstone of pyrimidine chemistry. In the case of this compound, the chlorine atom is attached to a nitrogen and could theoretically be displaced by a nucleophile. However, the most extensively studied reactions of this type involve the displacement of a chlorine atom from the carbon skeleton of the ring, typically at the C6 position. These C-chlorinated pyrimidinediones are valuable intermediates for introducing a wide range of functional groups.

For example, 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione readily reacts with various primary and secondary amines, such as benzylamine and 1-phenylethan-1-amine, to yield the corresponding 6-amino derivatives in high yields. jchr.org These reactions often proceed smoothly by heating the reactants in a suitable solvent like 1-propanol, without the need for a catalyst. jchr.org This highlights the electrophilic nature of the C6 position in such compounds and their utility in building more complex molecular architectures.

The following table details representative nucleophilic substitution reactions performed on C-chlorinated pyrimidinedione analogues.

Chlorinated PrecursorNucleophileConditionsProductYield (%)
6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dioneBenzylamine1-Propanol, reflux6-(Benzylamino)-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione96% jchr.org
6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione1-Phenylethan-1-amine1-Propanol, reflux3-isopropyl-1-methyl-6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione89% jchr.org
6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione4-(Trifluoromethyl)benzylamine1-Propanol, reflux3-isopropyl-1-methyl-6-((4-(trifluoromethyl)benzyl)amino)pyrimidine-2,4(1H,3H)-dione79% jchr.org
3-substituted-6-chlorouracilVarious substituted anilinesOil bath, 150°C, 30 min6-(Arylamino)-3-substituted-uracilsNot specified nih.gov

Annulation Reactions and Ring-Fused Systems

Chlorinated pyrimidinediones can serve as precursors for the synthesis of annulated, or ring-fused, systems, which are of significant interest in medicinal chemistry. Annulation reactions typically involve the reaction of the pyrimidine ring with a bifunctional reagent, leading to the construction of a new ring fused to the pyrimidine core.

While direct annulation involving the displacement of the chlorine on this compound is not documented, derivatives of 6-chlorouracil have been used to construct fused heterocyclic systems. For instance, 6-chlorouracil can be converted to 6-hydrazinyluracil, which is a key intermediate for synthesizing fused systems like pyrimidopyridazines and pyrazolopyrimidines. nih.gov The 6-hydrazinyluracil intermediate can be cyclized with various reagents, such as α,β-dicarbonyl compounds (e.g., benzil) or α-bromoketones (e.g., phenacyl bromides), to form new five- or six-membered rings fused to the pyrimidine scaffold. nih.gov

Palladium-Catalyzed Coupling Reactions

The introduction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the halogenated position of pyrimidine-2,4(1H,3H)-diones is a powerful strategy for the synthesis of a diverse array of functionalized molecules. Palladium-catalyzed cross-coupling reactions have become indispensable tools in this regard, offering mild and efficient pathways to derivatives that would be difficult to access through classical methods. The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives, such as this compound and its isomers like 6-chlorouracil, suitable substrates for these transformations. Key examples of such reactions include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile palladium-catalyzed cross-coupling methods for forming C-C bonds, specifically by coupling an organoboron compound with an organic halide or triflate. This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of many boronic acid reagents.

In the context of chlorinated pyrimidine-2,4(1H,3H)-diones, the Suzuki-Miyaura coupling provides an effective route to introduce aryl or heteroaryl substituents. Research has demonstrated the successful application of this reaction to uracil derivatives. For instance, the coupling of 6-chloro-3-methyluracil with various (hetero)aryl potassium organotrifluoroborates has been achieved efficiently in water under microwave irradiation. researchgate.netresearchgate.net This approach highlights a green chemistry perspective, avoiding hazardous organic solvents. A comparative study revealed the superior reactivity of potassium organotrifluoroborate salts over other organoboron sources in this specific transformation. researchgate.netresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidinedione.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step that is typically facilitated by a base.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.

Detailed findings from the microwave-assisted Suzuki-Miyaura coupling of 6-chloro-3-methyluracil are presented below, showcasing the scope of the reaction with different aryl and heteroaryl partners.

Table 1: Suzuki-Miyaura Coupling of 6-Chloro-3-methyluracil with (Hetero)aryl Potassium Organotrifluoroborates researchgate.net
EntryOrganotrifluoroborate PartnerCatalystBaseSolventConditionsYield (%)
1PhenylPd(dppf)Cl2Cs2CO3H2OMicrowave, 100 °C, 30 min85
24-MethylphenylPd(dppf)Cl2Cs2CO3H2OMicrowave, 100 °C, 30 min82
34-MethoxyphenylPd(dppf)Cl2Cs2CO3H2OMicrowave, 100 °C, 30 min88
44-FluorophenylPd(dppf)Cl2Cs2CO3H2OMicrowave, 100 °C, 30 min78
52-ThienylPd(dppf)Cl2Cs2CO3H2OMicrowave, 100 °C, 30 min75

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a copper(I) co-catalyst and an amine base. This reaction is the most common method for synthesizing arylalkynes. For chlorinated pyrimidinediones, this would allow for the introduction of an alkynyl functional group, a versatile handle for further chemical transformations such as click chemistry or cyclization reactions.

The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > Br > Cl, making the coupling of chloro-derivatives the most challenging. However, advancements in catalyst systems, including the use of specific ligands, have enabled the efficient coupling of aryl chlorides. While specific examples for this compound are less common in literature than for di- or tri-halogenated heterocycles, the principles are applicable. Studies on related systems, such as 9-substituted-6-chloro-2,8-diiodopurines, demonstrate that regioselectivity can be controlled by the choice of palladium catalyst and ligand, which is a crucial consideration for poly-halogenated substrates. researchgate.netelsevierpure.combohrium.com

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.org This reaction offers a direct method for the vinylation of the pyrimidinedione core. The reaction mechanism typically involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by alkene insertion (carbopalladation) and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org The regioselectivity of the alkene insertion is a key aspect of this reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org For this compound, this reaction would enable the direct introduction of primary or secondary amines at the chloro-position, providing access to a wide range of N-substituted aminopyrimidinediones.

The development of various generations of phosphine ligands has been critical to the broad applicability of this reaction, allowing for the coupling of a wide range of amines with aryl chlorides under increasingly mild conditions. wikipedia.orgrug.nl The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific experimental spectroscopic and spectrometric data for this particular isomer, also known as 1-Chlorouracil, did not yield sufficient information to populate the detailed sections of the requested outline.

The available scientific literature and database results primarily provide data for other isomers, such as 5-Chloropyrimidine-2,4(1H,3H)-dione (5-Chlorouracil) and 6-Chloropyrimidine-2,4(1H,3H)-dione, or for more complex derivatives. To ensure scientific accuracy and strictly adhere to the provided instructions, which mandate focusing exclusively on "this compound", an article with the required detailed research findings and data tables cannot be constructed. Generating content using data from other isomers would violate the core requirement of focusing solely on the specified compound.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying functional groups and probing the molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR spectra specifically for 1-Chloropyrimidine-2,4(1H,3H)-dione were found in a review of available scientific literature. While databases and studies contain spectra for 5-chlorouracil (B11105) and 6-chlorouracil (B25721), these cannot be used to accurately represent the vibrational modes of the 1-chloro isomer. nih.govnih.govthermofisher.com The position of the chlorine atom on the nitrogen (N1) would uniquely influence the N-H, C=O, and C-N vibrations within the molecule, making data from other isomers an invalid substitute.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Analysis of Intermolecular Interactions (e.g., N–H···O Hydrogen Bonds, C–H···O Hydrogen Bonds, π–π Stacking Interactions)

A detailed analysis of intermolecular interactions is contingent on having the crystal structure determined by SC-XRD. As this is not available for this compound, a discussion of its specific hydrogen bonding patterns, potential π–π stacking, or other non-covalent interactions cannot be conducted. Studies on N1-substituted uracils with other functional groups suggest complex three-dimensional architectures stabilized by such interactions, but these cannot be directly extrapolated to the 1-chloro derivative. researchgate.netnih.gov

Based on available scientific literature, a detailed computational and theoretical analysis of the specific compound this compound is not extensively available. Research in this area has more prominently focused on other halogenated derivatives of uracil (B121893), such as 5-chlorouracil and 6-chlorouracil.

Therefore, it is not possible to provide a comprehensive article with the requested detailed subsections (Geometry Optimization, HOMO-LUMO analysis, NBO analysis, MEP analysis, Theoretical Vibrational Spectra, and Global Reactivity Descriptors) specifically for this compound due to the lack of published research on this particular isomer.

Computational Chemistry and Theoretical Investigations of Chlorinated Pyrimidine 2,4 1h,3h Diones

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulations for 1-Chloropyrimidine-2,4(1H,3H)-dione are not extensively documented in publicly available literature, the principles of this computational technique are highly applicable to understanding its behavior in various environments, particularly in material science and biological binding contexts. MD simulations provide a dynamic view of molecular systems, offering insights into the conformational flexibility, solvation, and transport properties of compounds like chlorinated pyrimidine-diones.

MD simulations treat atoms and bonds as a classical system of interacting particles, governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the molecule's dynamic behavior. For a compound such as this compound, MD simulations could be employed to:

Investigate Conformational Landscapes: Explore the rotational barriers around single bonds and the flexibility of the pyrimidine (B1678525) ring, identifying low-energy conformations that are likely to be prevalent.

Predict Material Properties: In the context of material science, MD simulations can be used to model the bulk properties of the crystalline solid, such as its density, stability, and mechanical properties.

Examine Interactions with Surfaces: Simulate the adsorption and diffusion of the molecule on various material surfaces, which is crucial for applications in catalysis and sensor technology.

Reactive molecular dynamics (ReaxFF) is a specific type of MD that can model chemical reactions. A study on chlorinated organic compounds utilized ReaxFF to investigate their formation and decomposition processes, a methodology that could be extended to understand the reactivity of chlorinated pyrimidine-diones.

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the non-covalent interactions between a ligand, such as this compound, and a target surface or cavity. While specific docking studies on this compound are limited, research on analogous chlorinated and substituted pyrimidine-2,4(1H,3H)-diones provides valuable insights into their potential binding behaviors.

Molecular docking studies on derivatives of pyrimidine-2,4(1H,3H)-dione have been conducted to explore their interactions with various biological targets. For instance, in a study involving thiouracil derivatives as potential thymidylate synthase inhibitors, molecular docking was used to investigate the binding patterns of the designed compounds. nih.gov The docking results were consistent with the in vitro activity, indicating that the most potent compounds exhibited strong binding to the target enzyme. nih.gov

Similarly, molecular docking of pyrazolo[3,4-d]pyrimidin-4(5H)-ones has been performed to assess their binding affinity towards the epidermal growth factor receptor (EGFR). nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

In the context of this compound, docking studies could elucidate how the chloro- and oxo-substituents participate in interactions with a target's active site. The chlorine atom can engage in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition. The oxygen atoms of the carbonyl groups are potent hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors.

A summary of representative interaction energies from docking studies of related pyrimidine derivatives is presented in the table below. It is important to note that these values are for different compounds and target proteins, but they provide a general idea of the binding affinities that can be expected for this class of molecules.

Compound ClassTarget ProteinReported Binding Energy (kcal/mol)Key Interactions
Thiouracil DerivativesThymidylate SynthaseNot explicitly stated, but good correlation with activityHydrogen bonding, hydrophobic interactions
Pyrazolo-pyrimidinonesEpidermal Growth Factor Receptor (EGFR)High binding affinity reportedNot detailed
5-AminouracilHuman Carbonic Anhydrase INot explicitly stated, but good inhibitory natureNot detailed

This table is illustrative and compiled from various studies on pyrimidine derivatives. The binding energies are highly dependent on the specific ligand, target, and docking software used.

Upon binding to a target, a flexible molecule like this compound can adopt a specific conformation to maximize its favorable interactions. Molecular docking can predict these conformational changes. For the pyrimidine-2,4(1H,3H)-dione scaffold, the planarity of the ring is a key feature, but the substituents can have rotational freedom.

In a typical docking simulation, the ligand is often treated as flexible, allowing its rotatable bonds to explore different conformations within the binding site. The final predicted binding pose represents the lowest energy conformation of the ligand-target complex. For this compound, this would involve the orientation of the chloro group and the positioning of the hydrogen bond donors and acceptors to form optimal interactions with the binding pocket. The planarity of the pyrimidine ring can facilitate stacking interactions with aromatic residues in a protein's active site.

Chemical Reactivity and Mechanistic Pathways Involving Chlorinated Pyrimidine 2,4 1h,3h Diones

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halogenated pyrimidines. Unlike electron-rich aromatic systems that undergo electrophilic substitution, the pyrimidine (B1678525) ring's two nitrogen atoms decrease electron density, facilitating attack by nucleophiles. wikipedia.org This effect is particularly pronounced at the positions ortho and para to the ring nitrogens (positions 2, 4, and 6), which are significantly electron-deficient.

The SNAr mechanism typically proceeds in two steps:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination: The aromaticity of the ring is restored by the expulsion of the halide ion, which acts as a leaving group. pressbooks.pub

For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of the SNAr reaction is highly sensitive to electronic and steric effects. wuxiapptec.com Generally, nucleophilic attack is favored at the C-4 position. However, the presence of other substituents on the ring can alter this preference. For instance, an electron-donating group at the C-6 position can make the C-2 position more favorable for nucleophilic attack. wuxiapptec.com The reactivity of chloropyrimidines in SNAr reactions is significantly higher than that of chloropyridines, which are often less reactive towards nucleophiles by several orders of magnitude. nih.gov This enhanced reactivity underscores the utility of chlorinated pyrimidines as versatile precursors in medicinal chemistry and materials science. wuxiapptec.comnih.gov

Role of Chlorine as a Leaving Group in Synthetic Transformations

In synthetic chemistry, the chlorine atom in 1-Chloropyrimidine-2,4(1H,3H)-dione serves as an effective leaving group, enabling the introduction of a wide array of functional groups onto the pyrimidine scaffold. researchgate.netresearchgate.net The efficiency of a halogen as a leaving group in SNAr reactions often follows the order F > Cl ≈ Br > I, a phenomenon known as the "element effect." nih.gov This counterintuitive order, where the most electronegative halogen is the best leaving group, is considered evidence for a mechanism where the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. nih.gov The high electronegativity of fluorine strongly activates the ring towards attack, accelerating the formation of the Meisenheimer intermediate.

However, in certain systems, such as the reactions of 2-substituted N-methylpyridinium ions, this order is not observed, indicating that the reaction mechanism may be more complex and that the deprotonation of the intermediate can be the rate-controlling step. nih.gov In the context of this compound, the chloro group provides a good balance of reactivity and stability, making it a widely used intermediate for synthesizing derivatives. It can be displaced by various nucleophiles, including amines, alkoxides, and thiols, to produce a diverse range of substituted pyrimidine-2,4(1H,3H)-diones. researchgate.netresearchgate.net This versatility is crucial for developing novel compounds, including fused uracil (B121893) systems with potential biological activities. nih.gov

Acid-Base Properties and Tautomerism of Pyrimidine-2,4(1H,3H)-diones

The pyrimidine-2,4(1H,3H)-dione ring system, the core of the subject molecule, exhibits distinct acid-base properties and tautomerism. The presence of two nitrogen atoms within the aromatic ring significantly reduces the basicity compared to pyridine (B92270). wikipedia.org The pKa for protonated pyrimidine is approximately 1.23, whereas for pyridine it is 5.30. wikipedia.org

The N-H protons of the uracil scaffold are weakly acidic and can be removed by a base. This deprotonation is a key step in many alkylation reactions. For instance, the synthesis of N-alkylated derivatives often proceeds by treating the uracil derivative with a base to form an anion, which then acts as a nucleophile. researchgate.netnih.gov

Furthermore, pyrimidine-2,4(1H,3H)-diones can exist in different tautomeric forms due to proton migration. The primary equilibrium is the lactam-lactim tautomerism, where the keto-amine form (lactam) is generally more stable than the enol-imine form (lactim). The diketo form is the predominant tautomer for uracil and its derivatives under normal conditions. A second equilibrium, the keto-enol tautomerism, is also possible. The specific tautomeric form present can be influenced by factors such as the solvent and the presence of other substituents on the ring. capes.gov.br

Tautomeric Forms of Pyrimidine-2,4(1H,3H)-dione

Tautomer Type Structure Predominance
Diketo (Lactam) Major tautomer
Enol-Keto (Lactim) Minor tautomer

Reaction Kinetics and Thermodynamic Considerations in Derivatization

The kinetics of SNAr reactions involving chlorinated pyrimidines are influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the pyrimidine ring. Kinetic studies of the reaction between 2-chloro-5-nitropyrimidine (B88076) and various nucleophiles have shown that the reaction mechanism can be borderline between a concerted (SNAr Conc) and a stepwise (SNAr stpw) pathway. researchgate.net

Computational quantum mechanics (QM) provides a powerful tool for predicting reaction outcomes by analyzing thermodynamic and kinetic parameters. wuxibiology.com By calculating the Lowest Unoccupied Molecular Orbital (LUMO) and the activation energies (ΔEa) for competing reaction pathways, the regioselectivity of SNAr reactions can be accurately predicted. wuxiapptec.comwuxibiology.com For example, in cases where LUMO analysis is insufficient to differentiate between two potential sites of attack, comparing the activation energies for each pathway can reveal the favored product. wuxibiology.com A significant difference in activation energy between two competing pathways leads to high selectivity for the product with the lower energy barrier.

Calculated Activation Energies for Competing SNAr Reactions

Substrate Nucleophile Position Activation Energy (ΔEa) in kcal/mol Predicted Outcome
5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate C1 (C7-Cl) 28.45 Highly Selective Substitution at C1 wuxibiology.com

Proposed Reaction Mechanisms for Functional Group Interconversions

The conversion of this compound into other derivatives is a cornerstone of its synthetic utility. ub.edufiveable.me The primary mechanism for substituting the chlorine atom is the two-step addition-elimination SNAr pathway. pressbooks.pubresearchgate.net

Proposed SNAr Mechanism:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bonded to the chlorine (C4 or C6, depending on the specific isomer), breaking the aromaticity of the pyrimidine ring. This forms a tetrahedral, resonance-stabilized anionic intermediate (Meisenheimer complex). pressbooks.pub

Leaving Group Departure: The intermediate collapses, reforming the C=C double bond and restoring aromaticity by expelling the chloride ion (Cl-). pressbooks.pub

In some cases, particularly with amine nucleophiles, the mechanism can be more complex. For instance, studies on N-methylpyridinium ions suggest a mechanism involving rate-determining deprotonation of the addition intermediate by a second molecule of the nucleophile, which can be described as being near the E2-E1cB mechanistic borderline. nih.gov

Functional group interconversions are not limited to substitution. For example, treatment of a chlorinated pyrimidine with a strong base like potassium hydroxide (B78521) can lead to the formation of ethynyl (B1212043) derivatives through a series of reactions. nih.gov These transformations allow for the conversion of the relatively simple chlorinated starting material into a wide variety of more complex functionalized molecules, which is a fundamental strategy in organic synthesis. fiveable.meimperial.ac.uk

Utility As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Highly Functionalized Pyrimidine (B1678525) Systems

The pyrimidine-2,4(1H,3H)-dione nucleus is a common motif in numerous biologically significant molecules. 1-Chloropyrimidine-2,4(1H,3H)-dione provides a convenient entry point for the synthesis of various substituted pyrimidine-2,4(1H,3H)-diones. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

For instance, the condensation of 3-substituted-6-chlorouracil with various substituted amines leads to the formation of novel pyrimidine-2,4(1H,3H)-diones. researchgate.netresearchgate.net This reactivity allows for the systematic modification of the pyrimidine core, enabling the exploration of structure-activity relationships in medicinal chemistry research. The reaction of 6-amino-1-alkyluracil with alkylating agents in the presence of a base like sodium hydroxide (B78521) results in the formation of 6-amino-1,3-dialkylpyrimidine-2,4(1H,3H)-diones. nih.gov

Furthermore, the pyrimidine ring can be further functionalized. For example, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been designed and synthesized, highlighting the extensive possibilities for substitution at the nitrogen atoms of the uracil (B121893) ring. rsc.org The versatility of this compound as a precursor is also demonstrated in the synthesis of novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives. nih.gov

Role in the Construction of Fused Heterocyclic Compounds (e.g., Pyrano-, Pyrimido-pyrimidines)

This compound is a key starting material for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with other heterocyclic rings. These fused systems are of great interest due to their diverse chemical properties.

A significant application is in the synthesis of pyrano[2,3-d]pyrimidine derivatives. These compounds can be prepared through multicomponent reactions involving a derivative of pyrimidine-2,4(1H,3H)-dione, an aldehyde, and a compound with an active methylene (B1212753) group like malononitrile (B47326). nih.govnih.govresearchgate.net For example, the reaction of barbituric acid, various aromatic aldehydes, and malononitrile can be facilitated by catalysts to produce pyrano[2,3-d]pyrimidine diones. nih.govresearchgate.net

Similarly, this compound derivatives are instrumental in constructing pyrimido[2,3-d]pyrimidine and other fused systems. For example, furochromeno[2,3-d]pyrimidinone and furochromeno[2,3-d]pyrimidine-thione derivatives have been synthesized from precursors derived from furochromones, which themselves can be functionalized to include a pyrimidine moiety. nih.gov The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has also been reported, showcasing the broad scope of this building block in creating complex heterocyclic architectures. nih.govnih.gov

Strategies for Scaffold Diversity Generation via Chlorine Displacement

The displacement of the chlorine atom in this compound is a cornerstone of its utility in generating chemical diversity. This halogen displacement reaction, typically a nucleophilic aromatic substitution, allows for the introduction of a vast array of substituents at the C6 position. savemyexams.com

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reaction of 3-substituted-6-chlorouracil with various substituted amines is a prime example of this strategy, leading to a library of 6-aminopyrimidine-2,4(1H,3H)-dione derivatives. researchgate.netresearchgate.net This approach is fundamental for creating diverse molecular scaffolds that can be further elaborated.

The reactivity of the chlorine atom can be modulated by the substituents on the pyrimidine ring and the reaction conditions. This allows for fine-tuning of the synthetic strategy to achieve the desired products. The displaced chloride ion is a good leaving group, facilitating these substitution reactions.

Application in the Synthesis of Complex Organic Architectures (excluding final compound properties/applications related to biological activity)

Beyond the synthesis of functionalized pyrimidines and simple fused systems, this compound serves as a key intermediate in the assembly of more intricate and complex organic architectures. Its ability to participate in multi-step reaction sequences makes it a valuable tool for synthetic chemists.

For example, the synthesis of dihydrouracil (B119008) analogs has been achieved through reactions that can involve precursors related to pyrimidine-2,4(1H,3H)-dione. mdpi.com Furthermore, the pyrimidine-2,4-dione core can be incorporated into hybrid molecules, such as pyrimidine-2,4-dione-1,2,3-triazole hybrids, through click chemistry. nih.gov This demonstrates the integration of the pyrimidine scaffold into larger, multi-component molecular designs.

The synthesis of complex heterocyclic compounds derived from cyclohexane-1,4-dione can also involve intermediates that feature pyrimidine-like structures, showcasing the broad applicability of pyrimidine chemistry in constructing diverse and complex molecules. nih.gov

Applications in Materials Science and Industrial Chemistry Non Biological Focus

Investigation as Corrosion Inhibitors

While specific studies on 1-Chloropyrimidine-2,4(1H,3H)-dione as a corrosion inhibitor are not found in the existing literature, research on other pyrimidine (B1678525) derivatives has demonstrated their potential to protect various metals from corrosion. These related compounds are effective due to their ability to adsorb onto the metal surface, forming a protective barrier.

Adsorption Behavior on Metal Surfaces

For various pyrimidine derivatives, the mechanism of corrosion inhibition is initiated by the adsorption of the inhibitor molecules onto the metal surface. This process is influenced by the electronic structure of the molecule, the nature of the metal, and the corrosive medium. Studies on related compounds have shown that the presence of heteroatoms (nitrogen, oxygen, and sulfur) and π-electrons in the pyrimidine ring facilitates adsorption. The adsorption process for these related compounds often follows established models such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.

Film Formation Mechanism

Following adsorption, a protective film is formed on the metal surface, which acts as a barrier to corrosive agents. The effectiveness of this film depends on its thickness, density, and stability. For other pyrimidine-based inhibitors, this film can be formed through either physisorption (electrostatic interactions) or chemisorption (covalent bonding) with the metal atoms. The presence of functional groups on the pyrimidine ring plays a crucial role in the strength and nature of this film.

Electrochemical Characterization of Inhibition

Electrochemical techniques are commonly employed to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies on various pyrimidine derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Electrochemical Impedance Spectroscopy (EIS) is another technique used to characterize the protective film, with an increase in charge transfer resistance indicating effective inhibition.

Potential as Components in Sensor Materials

The potential of this compound as a component in sensor materials has not been specifically investigated. However, the structural features of pyrimidine derivatives, in general, make them interesting candidates for sensing applications, primarily due to their ability to act as ligands for metal ions and their potential for exhibiting unique photophysical properties.

Ligand Properties for Metal Complexation

Pyrimidine derivatives, with their nitrogen and oxygen atoms, can act as effective ligands, forming stable complexes with various metal ions. This property is fundamental for the development of chemical sensors, where the selective binding of a target metal ion by the ligand results in a measurable signal, such as a change in color or fluorescence. The specific coordination chemistry of this compound with different metal ions would need to be investigated to determine its suitability for such applications.

Exploration of Two-Photon Properties

Two-photon absorption (TPA) is a nonlinear optical process with applications in areas such as bioimaging, data storage, and microfabrication. While there is no specific research on the two-photon properties of this compound, studies on other pyrimidine-based chromophores have shown that the pyrimidine ring can be incorporated into larger molecular structures to enhance their TPA cross-sections. The development of this compound-based materials with significant two-photon activity would require specific molecular design and synthesis strategies to create extended π-conjugated systems.

Future Research Directions and Unaddressed Challenges

Development of Efficient and Selective Synthetic Routes to 1-Chloropyrimidine-2,4(1H,3H)-dione

A significant hurdle in the study of this compound is the lack of established, high-yielding, and selective synthetic methodologies. While methods for the chlorination of the pyrimidine (B1678525) ring are known, they predominantly focus on the C5 and C6 positions. The selective chlorination of the N1 position of uracil (B121893) presents a considerable challenge due to the presence of two reactive nitrogen atoms and the potential for competing reactions at the carbon skeleton.

Future research must prioritize the development of novel synthetic strategies that can overcome these challenges. This could involve:

Exploring a diverse range of chlorinating agents: Moving beyond common reagents to investigate milder and more selective N-chlorinating systems is crucial. This could include the use of N-chloroamides, N-chlorosuccinimide under specific catalytic conditions, or even electrochemical methods to control the regioselectivity of the chlorination.

Leveraging protecting group strategies: The use of transient or removable protecting groups on the N3 position or the C5/C6 positions could direct the chlorination specifically to the N1 position.

Catalyst development: The design of catalysts, potentially based on transition metals or organocatalysts, that can selectively activate the N1 position of the uracil ring for chlorination would be a major breakthrough.

The successful development of such synthetic routes is the gateway to unlocking the full potential of this class of compounds, enabling more detailed studies of their properties and applications.

Comprehensive Investigation of the Unique Reactivity of N-Chlorinated Pyrimidinediones

The introduction of a chlorine atom directly onto a nitrogen atom of the pyrimidine ring in this compound is expected to impart unique reactivity patterns compared to its parent compound, uracil, and its C-chlorinated isomers. The N-Cl bond is inherently polarized and can act as a source of electrophilic chlorine or as a precursor to nitrogen-centered radicals.

A thorough investigation into the reactivity of N-chlorinated pyrimidinediones is a critical area for future research. Key aspects to explore include:

Electrophilic Chlorine Transfer: The ability of the N-Cl bond to deliver a chlorine cation to various nucleophiles could open up new avenues for the synthesis of complex heterocyclic systems. Understanding the scope and limitations of these reactions is essential.

Radical Chemistry: Homolytic cleavage of the N-Cl bond, potentially initiated by light or radical initiators, could generate nitrogen-centered radicals. The subsequent reactivity of these radicals, such as intramolecular cyclizations or intermolecular additions, could lead to the formation of novel molecular architectures.

Reaction with Nucleophiles: The N-Cl group is a potential leaving group, and its displacement by various nucleophiles could provide a direct route to N1-substituted uracil derivatives, which are of significant interest in medicinal chemistry. The kinetics and mechanisms of these substitution reactions need to be elucidated.

Stability and Decomposition Pathways: The stability of the N-Cl bond under various conditions (pH, temperature, light) is a fundamental property that needs to be systematically studied. Understanding the decomposition pathways is crucial for handling and utilizing these compounds safely and effectively.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In the absence of extensive experimental data, computational modeling stands as a powerful tool to guide future research on this compound. Density Functional Theory (DFT) and other advanced computational methods can provide invaluable insights into the molecule's structure, stability, and reactivity, thereby accelerating the discovery process.

Future computational studies should focus on:

Predicting Optimal Synthetic Conditions: Computational models can be employed to screen various chlorinating agents and reaction conditions to identify the most promising candidates for the selective synthesis of this compound. This can help to minimize the experimental effort required.

Mapping Reaction Pathways: Theoretical calculations can be used to elucidate the mechanisms of potential reactions, including electrophilic chlorination, radical reactions, and nucleophilic substitutions. This will provide a deeper understanding of the factors that control the reactivity and selectivity of N-chlorinated pyrimidinediones.

Calculating Spectroscopic and Physicochemical Properties: Computational methods can predict key properties such as bond dissociation energies of the N-Cl bond, electron density distributions, and spectroscopic signatures (NMR, IR, UV-Vis). This data is essential for characterizing the molecule and predicting its behavior.

By integrating computational modeling with experimental work, a more rational and efficient approach to the study of this enigmatic compound can be achieved.

Exploration of Novel Non-Biological Applications in Material Science and Chemical Technology

While uracil derivatives have been extensively explored for their biological activities, the potential of this compound in non-biological applications remains a completely open field of inquiry. The unique electronic properties and reactivity of the N-Cl bond could be harnessed for the development of novel materials and chemical technologies.

Future research in this area could explore:

Polymer Chemistry: The N-chlorinated pyrimidinedione moiety could be incorporated into polymer backbones or as pendant groups. The reactive N-Cl bond could serve as a site for post-polymerization modification, cross-linking, or as a source of reactive species for surface functionalization.

Functional Materials: The ability of the N-Cl group to act as an oxidizing agent or to participate in charge-transfer interactions could be exploited in the design of functional materials, such as organic electronic components, sensors, or redox-active materials.

Chemical Reagents: this compound could potentially serve as a novel and selective chlorinating or aminating agent in organic synthesis, offering a unique reactivity profile compared to existing reagents.

The exploration of these non-biological applications represents a blue-sky research area with the potential for significant and unexpected discoveries.

Study of Tautomeric Equilibria and Aromaticity in N-Chlorinated Pyrimidinediones

The introduction of a chlorine atom on the N1 position of the uracil ring is likely to have a profound effect on the tautomeric equilibria and aromaticity of the pyrimidine system. Uracil itself can exist in several tautomeric forms, and the presence of the electron-withdrawing chlorine atom will influence the relative stabilities of these forms.

Key questions to be addressed in future research include:

Tautomeric Preferences: Determining the predominant tautomeric form of this compound in different solvents and in the solid state is fundamental to understanding its reactivity and properties. Spectroscopic techniques (NMR, IR) combined with computational studies will be crucial for this investigation.

Aromaticity Analysis: The aromaticity of the pyrimidine ring is a key determinant of its stability and reactivity. Quantifying the effect of N-chlorination on the aromatic character of the ring using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations will provide valuable insights.

Impact on Hydrogen Bonding: The changes in electron distribution and tautomeric forms will affect the hydrogen bonding capabilities of the molecule. Understanding these changes is important for predicting its interactions with other molecules and its self-assembly behavior.

A comprehensive understanding of the tautomerism and aromaticity of N-chlorinated pyrimidinediones will provide a solid foundation for predicting their chemical behavior and for the rational design of new applications.

Q & A

Q. What are the common synthetic routes for 1-chloropyrimidine-2,4(1H,3H)-dione derivatives, and how are reaction conditions optimized?

The synthesis often involves condensation reactions of halogenated pyrimidine precursors with amines or aldehydes. For example, 6-amino-substituted pyrimidines can react with chlorinated reagents under reflux conditions with acetic acid and P₂O₅ as catalysts . Optimization includes adjusting reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometry to maximize yield. Solvent-free one-pot methods are also employed for efficiency .

Q. Which analytical techniques are critical for confirming the structure of chlorinated pyrimidine derivatives?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and hydrogen bonding (e.g., N–H resonances at δ 10–12 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Confirms C, H, N, and Cl content within ±0.3% deviation .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in 6-(trifluoromethyl)pyrimidine derivatives) .

Q. How are thermal and kinetic stabilities of chloropyrimidine derivatives assessed?

Stability is evaluated using:

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures under controlled heating.
  • Frontier molecular orbital (FMO) calculations : Predicts reactivity via HOMO-LUMO energy gaps (e.g., ΔE < 4 eV indicates high reactivity) .
  • Electrostatic potential maps : Visualizes charge distribution to identify nucleophilic/electrophilic sites .

Advanced Research Questions

Q. What computational methods are used to predict nonlinear optical (NLO) properties of chlorinated pyrimidines?

Density functional theory (DFT) at the M06/6-311G** level calculates polarizabilities and hyperpolarizabilities. For example, bis-uracil derivatives show third-order NLO responses exceeding standard materials (e.g., urea), making them candidates for optoelectronic devices . Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. How can molecular docking studies guide the design of chloropyrimidine-based enzyme inhibitors?

Docking software (e.g., AutoDock Vina) simulates binding between the compound and target proteins (e.g., HIV reverse transcriptase). Key parameters include:

  • Binding affinity (ΔG) : Values ≤ −7 kcal/mol suggest strong inhibition.
  • Hydrogen-bond interactions : Critical for stabilizing ligand-receptor complexes (e.g., interactions with catalytic residues Asp110 and Tyr188) .
  • ADME prediction : Tools like SwissADME assess drug-likeness (e.g., Lipinski’s rule compliance) .

Q. What experimental strategies resolve contradictions in biological activity data for structurally similar derivatives?

  • Dose-response assays : Differentiate potency (IC₅₀) variations among analogs.
  • SAR (Structure-Activity Relationship) analysis : Correlates substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity trends .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to explain selectivity differences .

Q. How are intermolecular interactions of chloropyrimidines studied in supramolecular systems?

  • UV-vis and fluorescence titration : Monitor complexation with urea/thiourea via spectral shifts (e.g., bathochromic shifts ≥20 nm indicate strong H-bonding) .
  • DFT calculations : Optimize geometries of host-guest complexes in solvent media (e.g., aqueous vs. DMSO) using B3LYP/6-31G** .
  • Crystallography : Reveals π-π stacking and halogen bonding in crystal lattices .

Methodological Tables

Table 1. Key Synthetic Routes for Chloropyrimidine Derivatives

Reaction TypeReagents/ConditionsYield (%)Reference
Condensation6-Aminopyrimidine + 2-hydroxynaphthaldehyde, reflux, 24 hr65–78
One-pot multicomponent6-Amino-1,3-dimethyluracil + aldehyde + 2-benzylisothiourea, solvent-free, 120°C85–90
HalogenationPyrimidine-dione + PCl₅, CHCl₃, 0°C → rt70–75

Table 2. Computational Parameters for NLO Property Prediction

MethodBasis SetProperty CalculatedTypical Value Range
DFT (M06)6-311G**First hyperpolarizability (β)10⁻³⁰–10⁻²⁸ esu
TD-DFTCAM-B3LYPExcited-state dipole moment5–15 Debye
PCM solvationWater/DMSOSolvatochromic shiftΔλ = 10–50 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.